molecular formula C8H10N4S2 B8330638 3-Amino-5-pyrrolidino-thiazolo-(4,5-c)-isothiazole

3-Amino-5-pyrrolidino-thiazolo-(4,5-c)-isothiazole

Cat. No. B8330638
M. Wt: 226.3 g/mol
InChI Key: VGKBCSUFSFOIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04153607

Procedure details

5 parts of 2-pyrrolidino-4-amino-5-thiocarbamoylthiazole prepared as described in Example 3(a) and 3(b) are suspended in 50 parts of glacial acetic acid and 1 part of 50 percent strength by weight hydrogen peroxide is added at 20° C. Thereupon, the temperature rises to 30° C. After stirring for one hour at 22° C., the end product is precipitated by means of 100 parts of water, and is filtered off. 4.1 parts (82% of theory) of melting point 262°-264° C. are obtained.
Name
2-pyrrolidino-4-amino-5-thiocarbamoylthiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3(b)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[S:7][C:8]([C:12](=[S:14])[NH2:13])=[C:9]([NH2:11])[N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.OO>C(O)(=O)C>[NH2:13][C:12]1[S:14][N:11]=[C:9]2[N:10]=[C:6]([N:1]3[CH2:2][CH2:3][CH2:4][CH2:5]3)[S:7][C:8]=12

Inputs

Step One
Name
2-pyrrolidino-4-amino-5-thiocarbamoylthiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C=1SC(=C(N1)N)C(N)=S
Step Two
Name
3(b)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour at 22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 20° C
CUSTOM
Type
CUSTOM
Details
rises to 30° C
CUSTOM
Type
CUSTOM
Details
the end product is precipitated by means of 100 parts of water
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
4.1 parts (82% of theory) of melting point 262°-264° C. are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C2C(=NS1)N=C(S2)N2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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